2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride
Description
This compound is a quaternary ammonium salt characterized by a propyl chain bearing a carbamoyloxy group linked to a 4-butoxyphenyl moiety. Its molecular structure includes a diethylazanium group (N⁺(C₂H₅)₂) and a chloride counterion.
Properties
CAS No. |
42508-17-8 |
|---|---|
Molecular Formula |
C18H31ClN2O3 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-5-8-13-22-17-11-9-16(10-12-17)19-18(21)23-15(4)14-20(6-2)7-3;/h9-12,15H,5-8,13-14H2,1-4H3,(H,19,21);1H |
InChI Key |
VFMHQHMQKZPLSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)OC(C)C[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride typically involves the reaction of 4-butoxyphenyl isocyanate with 2-(diethylamino)propan-1-ol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related quaternary ammonium compounds reveals key differences in pharmacological behavior, solubility, and receptor selectivity.
Key Observations
Ammonium Substituents: Diethyl vs. trimethyl groups influence polarity and receptor binding. Trimethylammonium compounds (e.g., carbachol, bethanechol) exhibit stronger muscarinic agonism due to higher polarity and structural mimicry of acetylcholine . Diethyl variants (e.g., target compound) may exhibit altered receptor selectivity or CNS penetration due to reduced polarity . McN-A-343’s trimethylammonium group is critical for ganglionic stimulation, but its activity is uniquely antagonized by atropine, suggesting atypical cholinoceptive interactions .
Chain Length and Carbamate Modifications: Propyl/ethyl chains affect steric bulk and metabolic stability. McN-A-343’s butynyl chain enhances rigidity, possibly contributing to its ganglionic specificity .
Aromatic Substituents :
- Electron-withdrawing groups (e.g., 5-chloro-2-methylphenyl in ) may enhance stability or receptor affinity compared to alkoxy-substituted phenyl groups .
- The 4-butoxy group’s electron-donating nature could modulate interactions with hydrophobic receptor pockets, as seen in similar carbanilate esters .
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